molecular formula C16H13F6NO3S B2448995 Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate CAS No. 380345-50-6

Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate

Cat. No.: B2448995
CAS No.: 380345-50-6
M. Wt: 413.33
InChI Key: KZVGTJDPVJHJEN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H13F6NO3S and its molecular weight is 413.33. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6NO3S/c1-2-26-13(24)10-9(8-6-4-3-5-7-8)11(27-12(10)23)14(25,15(17,18)19)16(20,21)22/h3-7,25H,2,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVGTJDPVJHJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate (CAS No: 380345-50-6) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C16H13F6NO3S
  • Molecular Weight : 399.34 g/mol
  • CAS Number : 380345-50-6

The compound features a thiophene ring substituted with an ethyl carboxylate group and a hexafluoroalkyl moiety, which contributes to its unique chemical properties and biological activities.

Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. This compound was evaluated for its antibacterial activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various thiophene derivatives:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • Results :
    • The compound exhibited significant antibacterial properties with MIC values ranging from 0.05 to 0.1 mg/mL against Staphylococcus aureus and Bacillus subtilis.

This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have also been documented. This compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines.

Findings:

In vitro assays indicated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Properties

The anticancer potential of this compound was explored through various cell line studies.

Experimental Results:

In cell viability assays using human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results :
    • The compound showed IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF7 cells after 48 hours of treatment.

These results indicate that this compound has promising anticancer activity.

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